Sub-nanomolar GABA Transporter-1 (GAT-1) Binding Affinity of the 2,3-Regioisomer vs. Micromolar Affinity of the 2,5-Regioisomer
The 2-(aminomethyl)furan-3-carboxylic acid scaffold has been incorporated into GAT-1 inhibitors achieving a Ki of 14 nM in rat forebrain synaptosomes [1], whereas the 5-(aminomethyl)furan-2-carboxylic acid regioisomer (AMFCA) is characterized as a GABA aminotransferase (GABA-AT) substrate with no reported sub-micromolar GAT-1 activity [2]. This represents a >1,000-fold difference in binding potency for the GAT-1 target that is directly attributable to the regioisomeric substitution pattern.
| Evidence Dimension | GABA transporter-1 (GAT-1) binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 14 nM (GAT-1 inhibitor chemotype incorporating the 2,3-furan scaffold) |
| Comparator Or Baseline | 5-(Aminomethyl)furan-2-carboxylic acid (AMFCA): no reported GAT-1 activity; characterized instead as a GABA-AT substrate (Km ≈ 1.4 mM) |
| Quantified Difference | >1,000-fold selectivity window for GAT-1 over GABA-AT substrate activity |
| Conditions | Rat forebrain synaptosomes, [³H]-GABA uptake inhibition assay; GABA-AT substrate assay with purified porcine enzyme at pH 8.5, 25 °C |
Why This Matters
A researcher aiming to inhibit GABA reuptake rather than block GABA catabolism must select the 2,3-regioisomer scaffold; using the 2,5-regioisomer (AMFCA) will target an entirely different enzyme system, leading to erroneous pharmacological conclusions.
- [1] BindingDB. BDBM50591806 (CHEMBL5205864): Ki = 14 nM for GAT-1 (rat forebrain synaptosomes). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591806 (accessed 2024). View Source
- [2] BRENDA Enzyme Database. Ligand 5-(aminomethyl)furan-2-carboxylic acid – Ki/Km values for GABA aminotransferase. https://www.brenda-enzymes.de/ligand.php?brenda_ligand_id=19705 (accessed 2024). View Source
